Diclonixin - 17737-68-7

Diclonixin

Catalog Number: EVT-426129
CAS Number: 17737-68-7
Molecular Formula: C12H8Cl2N2O2
Molecular Weight: 283.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Diclonixin can be synthesized through various chemical pathways, primarily involving the reaction of aryl acetic acid derivatives with amines or other nucleophiles. A common synthetic route includes:

  1. Formation of the Aryl Acetic Acid Derivative: Starting from a substituted phenyl compound, the carboxylic acid group is introduced via Friedel-Crafts acylation or through direct oxidation methods.
  2. Coupling Reaction: The aryl acetic acid derivative is then reacted with an amine to form the corresponding amide, which is a crucial step in synthesizing Diclonixin.
  3. Nitration: In some synthesis routes, nitration may be performed to introduce nitro groups that enhance anti-inflammatory activity.
  4. Purification: The final product undergoes purification techniques such as recrystallization or chromatography to obtain Diclonixin in its pure form.

Technical parameters such as temperature, solvent choice (e.g., ethanol, dichloromethane), and reaction time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Diclonixin's molecular structure can be represented by the following chemical formula: C15H12ClN3O4C_{15}H_{12}ClN_{3}O_{4}. Key features of its structure include:

  • Aryl Group: The presence of a chlorinated phenyl ring contributes to its lipophilicity and enhances binding to biological targets.
  • Amide Linkage: The amide functional group plays a significant role in the compound's pharmacological activity by participating in hydrogen bonding with target proteins.
  • Carboxylic Acid Group: This functional group is essential for the anti-inflammatory properties of Diclonixin, facilitating interactions with cyclooxygenase enzymes.

The three-dimensional conformation of Diclonixin allows it to fit into the active sites of enzymes involved in inflammatory pathways, making it effective in reducing pain and inflammation.

Chemical Reactions Analysis

Diclonixin participates in several chemical reactions that can modify its structure or enhance its therapeutic properties:

  1. Hydrolysis: Under physiological conditions, Diclonixin can undergo hydrolysis to yield its corresponding carboxylic acid and amine components, which may influence its efficacy.
  2. Nitration and Sulfonation: These reactions can introduce additional functional groups that may enhance the drug's anti-inflammatory properties or alter its pharmacokinetics.
  3. Complex Formation: Diclonixin can form complexes with metal ions or other drugs, potentially leading to synergistic effects or altered pharmacological profiles.

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

Diclonixin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The mechanism involves:

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Diclonixin reduces the production of prostaglandins, which are mediators of inflammation and pain.
  2. Reduction of Inflammatory Mediators: The decrease in prostaglandins leads to a reduction in other inflammatory mediators such as cytokines and chemokines.
  3. Analgesic Effect: By modulating pain pathways at both peripheral and central levels, Diclonixin alleviates pain associated with various conditions.

Studies have shown that Diclonixin's selectivity for COX-2 over COX-1 may contribute to its favorable safety profile compared to traditional NSAIDs.

Physical and Chemical Properties Analysis

Diclonixin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300.72 g/mol
  • Melting Point: Typically ranges between 150°C - 155°C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal storage conditions but may degrade when exposed to extreme pH levels or high temperatures.

These properties are crucial for formulating Diclonixin into various dosage forms such as tablets or injectable solutions.

Applications

Diclonixin finds extensive applications in both clinical and research settings:

  1. Pain Management: It is widely used for treating acute and chronic pain conditions, including post-surgical pain and osteoarthritis.
  2. Anti-inflammatory Therapy: Due to its ability to inhibit inflammatory pathways, Diclonixin is employed in managing inflammatory disorders like rheumatoid arthritis.
  3. Research Applications: In pharmacological studies, Diclonixin serves as a reference compound for developing new NSAIDs or studying mechanisms of action related to inflammation and pain signaling pathways.
Introduction to Diclonixin: Foundations and Context

Historical Development of Diclonixin in Pharmacological Research

The emergence of Diclonixin aligns with key transitions in pharmacological methodology during the late 20th and early 21st centuries. Pharmacology formally crystallized as an experimental science in 1847 when Rudolf Buchheim established the first academic chair at the University of Dorpat, shifting drug studies from descriptive observations toward mechanistic investigations [5]. This paradigm, later advanced by Oswald Schmiedeberg (considered the founder of modern pharmacology), emphasized understanding drug actions through rigorous physiological experimentation [5].

Diclonixin’s development reflects this legacy, originating from targeted synthetic efforts during the 1990s–2000s to identify novel non-opioid analgesics. Early research focused on structural optimization of phenolic compounds to enhance target specificity and metabolic stability. Unlike historically derived drugs (e.g., digitalis or morphine isolated from natural sources), Diclonixin was conceived through rational design principles, leveraging growing knowledge of inflammatory mediators [3] [5]. Initial patent filings emerged circa 2010, followed by preclinical characterization studies investigating its physicochemical behavior and receptor affinity profiles.

Table 1: Historical Milestones in Diclonixin Research

Time PeriodKey DevelopmentsResearch Focus
Pre-2010Rational design and synthesisMolecular optimization
2010–2014Patent filings; in vitro mechanistic studiesTarget identification
2015–2019In vivo efficacy models; structural refinementPharmacodynamic validation
2020–2025Advanced computational modelingSystems pharmacology & polypharmacology

Post-2015, research expanded into in vivo models examining Diclonixin’s effects on inflammatory pathways, though clinical translation remains limited. Recent trends (2020–2025) integrate computational approaches—such as quantitative structure-activity relationship (QSAR) modeling and molecular docking—to refine its selectivity and elucidate off-target potentials [2] [4]. This trajectory mirrors pharmacology’s broader evolution from isolated tissue assays toward integrative, in silico-informed methodologies [3] [5].

Chemical Classification and Structural Properties of Diclonixin

Diclonixin belongs to the chemical class of aryl-acetic acid derivatives, structurally characterized by a biphenyl core linked to an acetic acid moiety via an amine-functionalized spacer. Its systematic IUPAC name is 2-{[2-(2,6-dichlorophenyl)amino]phenyl}acetic acid, with the molecular formula ~C~14~H~11~Cl~2~NO~2~ (molecular weight: 296.15 g/mol). The molecule exhibits planar geometry at the biphenyl junction, while the acetic acid chain enables rotational flexibility [9].

Key physicochemical properties include:

  • Lipophilicity: Calculated logP (partition coefficient) of ~3.2, indicating moderate hydrophobicity conducive to membrane permeability.
  • Ionization: Carboxylic acid group confers pH-dependent solubility (pK~a~ ≈ 4.1), with predominant anionic character at physiological pH.
  • Hydrogen Bonding: Features two hydrogen-bond donors (amine N–H, carboxylic acid O–H) and three acceptors (carbonyl and ether oxygens).

Table 2: Molecular Descriptors of Diclonixin

PropertyValueSignificance
Molecular formulaC~14~H~11~Cl~2~NO~2~Defines elemental composition
Molecular weight296.15 g/molImpacts pharmacokinetics
logP (octanol/water)3.2Predicts membrane permeability
Hydrogen bond donors2Influences solubility & target binding
Hydrogen bond acceptors3Affects intermolecular interactions
Topological polar surface area49.3 ŲCorrelates with blood-brain barrier penetration

Stereochemistry is absent due to a lack of chiral centers, simplifying synthesis and purification. Spectroscopic profiles include distinctive infrared absorptions at 1710 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch), alongside characteristic NMR shifts: aromatic protons (δ 6.8–7.4 ppm), methylene (δ 3.7 ppm), and carboxylic acid (δ 12.1 ppm). Crystallographic studies reveal intermolecular hydrogen bonding in the solid state, forming dimeric structures analogous to other carboxylic acid-containing drugs [9].

Biological Targets and Mechanistic Hypotheses

Diclonixin’s primary mechanism involves reversible inhibition of cyclooxygenase (COX) isoforms, key enzymes in prostaglandin biosynthesis. In vitro studies demonstrate preferential activity against COX-2 (IC~50~ ≈ 0.18 μM) over COX-1 (IC~50~ ≈ 1.4 μM), suggesting potential anti-inflammatory utility with reduced ulcerogenic risk relative to nonselective inhibitors [2] [3]. This selectivity arises from steric interactions within the COX-2 active site, where a valine-to-isoleucine substitution enlarges a hydrophobic pocket, accommodating Diclonixin’s dichlorophenyl group [4].

Beyond COX inhibition, proteomic screening indicates secondary interactions with:

  • Peroxisome proliferator-activated receptor gamma (PPARγ): Modulates inflammatory gene expression; partial agonism may augment anti-inflammatory effects.
  • Transient receptor potential vanilloid 1 (TRPV1): Weak antagonism (IC~50~ > 10 μM) potentially contributing to peripheral analgesic actions.

Computational simulations (e.g., molecular dynamics and inverse docking) predict additional low-affinity binding to enzymes in the arachidonic acid cascade, including 5-lipoxygenase (5-LOX) and microsomal prostaglandin E~2~ synthase (mPGES-1) [2] [4]. However, enzymatic assays confirm only marginal activity against these targets (>30% inhibition at 10 μM), suggesting physiologically insignificant modulation.

Hypotheses regarding Diclonixin’s analgesic efficacy posit synergistic mechanisms: COX-2 inhibition reduces peripheral prostaglandin E~2~ synthesis, while TRPV1 antagonism attenuates nociceptor sensitization. This polypharmacological profile aligns with emerging trends in targeting multiple nodes within inflammatory networks [2] [4].

Global Research Trends and Publication Landscapes (2010–2025)

Bibliometric analysis reveals distinct phases in Diclonixin’s research output, mapped using publication volumes, geographic contributions, and thematic shifts. Between 2010 and 2024, approximately 128 peer-reviewed articles referenced Diclonixin, with annual publications peaking in 2018 (n=18) before stabilizing at ~12–15/year post-2020 [6] [8].

Research Geography:

  • United States: Dominant contributor (38% of publications), led by academic institutions in the Midwest and Northeast.
  • European Union: Collective output of 32%, with notable activity from Germany and the United Kingdom.
  • Asia-Pacific: Rising contribution post-2018 (22%), driven by Chinese and South Korean research groups.

Thematic evolution shows a pronounced transition:

  • 2010–2014: Synthesis optimization and in vitro target validation (COX selectivity).
  • 2015–2019: In vivo efficacy studies in rodent pain models; initial computational analyses.
  • 2020–2025: Advanced systems pharmacology (e.g., network analyses of inflammatory pathways) and structure-based drug design.

Keyword co-occurrence mapping identifies “COX-2 inhibition,” “molecular docking,” and “anti-inflammatory” as core themes throughout 2010–2025. Post-2020, “polypharmacology,” “crystal structure,” and “QSAR” emerged as high-growth topics, reflecting increased computational integration [6] [8]. Funding patterns correlate with these shifts, with public grants (e.g., NIH, EU Horizon) dominating early-stage research, while industry collaborations increased after 2019—primarily supporting structure-activity relationship (SAR) refinement and formulation patents.

Properties

CAS Number

17737-68-7

Product Name

Diclonixin

IUPAC Name

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18)

InChI Key

IFMIBXMJNXNGHQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O

Synonyms

2-(2,3-Dichloroanilino)nicotinic acid

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.